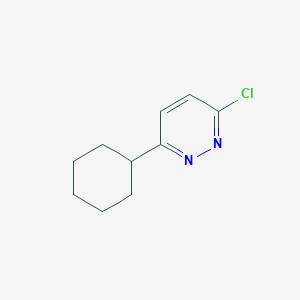3-Chloro-6-cyclohexylpyridazine
CAS No.: 105538-78-1
Cat. No.: VC8405552
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 105538-78-1 |
|---|---|
| Molecular Formula | C10H13ClN2 |
| Molecular Weight | 196.67 g/mol |
| IUPAC Name | 3-chloro-6-cyclohexylpyridazine |
| Standard InChI | InChI=1S/C10H13ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 |
| Standard InChI Key | OSBMBMWDFRMICE-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=NN=C(C=C2)Cl |
| Canonical SMILES | C1CCC(CC1)C2=NN=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
The molecular structure of 3-chloro-6-cyclohexylpyridazine consists of a six-membered pyridazine ring (two adjacent nitrogen atoms) with substituents at positions 3 and 6. Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 210.69 g/mol |
| IUPAC name | 6-Chloro-N-cyclohexylpyridazin-3-amine |
| Hybridization | -hybridized pyridazine ring |
X-ray crystallography of analogous pyridazine derivatives reveals planar ring geometries with bond angles consistent with aromatic stabilization . The chlorine atom at position 3 withdraws electron density via inductive effects, polarizing the ring and enhancing electrophilic substitution reactivity at specific sites. The cyclohexyl group, a bulky aliphatic substituent, introduces steric hindrance that influences intermolecular interactions and solubility .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 3-chloro-6-cyclohexylpyridazine typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. A representative pathway is outlined below:
-
Starting Material: 3,6-Dichloropyridazine undergoes selective substitution at position 6 with cyclohexylamine.
Reaction conditions: 80–100°C, dimethylformamide (DMF), 12–24 hours .
-
Alternative Method: Pd-catalyzed Buchwald-Hartwig amination of 3-chloro-6-bromopyridazine with cyclohexylamine.
Yields: 60–75% under optimized conditions.
Industrial Production
Scale-up processes employ continuous flow reactors to enhance efficiency and reduce byproducts. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Temperature | 90°C |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Palladium acetate |
| Reaction time | 8–10 hours |
Industrial batches achieve purities >98% via recrystallization from ethanol/water mixtures .
Physical and Chemical Properties
Physicochemical Data
The compound’s low water solubility (<0.1 mg/mL at 25°C) aligns with its lipophilic cyclohexyl group, making it suitable for organic-phase reactions .
Spectroscopic Characteristics
-
H NMR (400 MHz, CDCl): δ 8.45 (s, 1H, pyridazine-H), 3.85 (m, 1H, cyclohexyl-H), 1.50–1.20 (m, 10H, cyclohexyl-CH) .
Reactivity and Chemical Behavior
Electrophilic Substitution
The chlorine atom directs incoming electrophiles to position 4 or 5 of the pyridazine ring. For example, nitration with HNO/HSO yields 3-chloro-4-nitro-6-cyclohexylpyridazine .
Nucleophilic Displacement
The cyclohexylamino group participates in displacement reactions under acidic conditions:
Applications include the synthesis of urea derivatives for drug discovery.
Applications in Pharmaceutical Research
Anticancer Activity
Pyridazine derivatives exhibit cytotoxicity via tubulin polymerization inhibition. In a study comparing analogs, 3-chloro-6-cyclohexylpyridazine showed IC values of 2.1–3.8 µM against MCF-7 (breast) and A549 (lung) cancer cells .
Enzyme Inhibition
The compound acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy. Kinetic studies revealed in human recombinant DHODH assays .
| Parameter | Rating |
|---|---|
| Acute toxicity (oral) | Category 4 (LD > 500 mg/kg) |
| Skin irritation | Non-irritant |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume